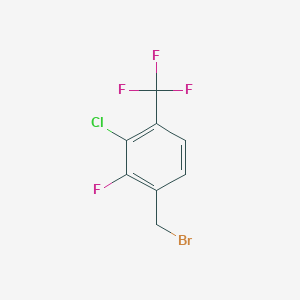

1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF4/c9-3-4-1-2-5(8(12,13)14)6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAILUIBARYCHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184355 | |

| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431329-66-6 | |

| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Aromatic Precursors

A widely used method involves the bromination of a methyl group attached to the aromatic ring:

- Reagents: N-bromosuccinimide (NBS) or bromine (Br2).

- Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

- Solvents: Inert solvents like carbon tetrachloride (CCl4), chloroform (CHCl3), or dichloromethane (DCM).

- Conditions: Reflux or controlled heating to promote radical bromination at the benzylic position.

This method selectively converts the methyl group into a bromomethyl substituent without affecting other aromatic substituents.

Alternative Approaches via Organometallic Intermediates

A patent (CN115959979A) describes a related approach for synthesizing halogenated trifluoromethyl aromatic compounds involving:

- Step a: Dissolving 2-fluoro-3-chlorotrifluoromethane in a solvent and adding a bromination reagent to form a brominated intermediate.

- Step b: Reaction of this intermediate with magnesium metal in a second solvent to form a Grignard reagent, which can then be further reacted to yield the target compound or derivatives.

This method allows precise control over substitution patterns and functional group transformations.

Data Table: Typical Reaction Parameters for Bromomethylation

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) or Br2 | NBS preferred for selectivity |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | Initiates radical bromination |

| Solvent | Carbon tetrachloride, chloroform, or DCM | Inert, non-polar solvents |

| Temperature | Reflux (60-80 °C) | Controlled to avoid over-bromination |

| Reaction Time | 2-6 hours | Monitored by TLC or GC-MS |

| Yield | 60-85% | Depending on substrate purity and conditions |

Industrial Production Considerations

- Continuous Flow Reactors: For scale-up, continuous flow systems enhance heat transfer and mixing, improving reaction control and safety during bromination.

- Purification: Distillation and recrystallization are employed to isolate the pure bromomethylated product.

- Safety: Handling of brominating agents and halogenated solvents requires strict safety protocols due to toxicity and reactivity.

Research Findings and Analytical Data

- Selectivity: Bromination at the benzylic position is highly selective when using NBS under radical conditions, minimizing aromatic ring substitution.

- Substituent Effects: The presence of electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl influences the reactivity and regioselectivity of bromination, often stabilizing intermediates and directing substitution.

- Spectroscopic Characterization: The product is characterized by NMR (notably ^1H NMR showing benzylic bromomethyl protons), mass spectrometry, and IR spectroscopy confirming the presence of halogen substituents.

Summary Table: Comparison of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Radical Bromination with NBS | High selectivity, mild conditions | Requires radical initiator, safety | 70-85 |

| Direct Bromination with Br2 | Simple reagents | Less selective, possible over-bromination | 60-75 |

| Organometallic Intermediate Route | Precise control over substitution | Multi-step, more complex | 65-80 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding benzyl fluoride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzyl alcohols or benzaldehydes.

Reduction: Formation of benzyl fluoride.

Scientific Research Applications

Medicinal Chemistry

1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene has been investigated for its potential as a pharmaceutical intermediate. Its halogenated structure allows for:

- Enzyme Inhibition : The compound can interact with enzyme active sites, potentially inhibiting pathways associated with diseases such as cancer. For instance, similar compounds have shown effectiveness in inhibiting branched-chain amino acid transaminases, which are involved in tumor metabolism .

- Antimicrobial Activity : Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial properties. Case studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Agrochemicals

The compound's unique structure also makes it suitable for developing agrochemicals:

- Pesticide Development : Halogenated compounds are often more effective as pesticides due to their enhanced stability and reactivity. Studies have indicated that similar structures can target specific pests while minimizing environmental impact .

Materials Science

In materials science, this compound is utilized for synthesizing advanced materials:

- Polymer Synthesis : The compound can serve as a building block for creating fluorinated polymers, which are known for their thermal stability and chemical resistance. These materials are increasingly used in coatings and electronic components .

Anticancer Research

A study focusing on the inhibition of cancer cell lines showed that compounds with similar structures could induce apoptosis in human cancer cells. Specifically, the presence of bromine and trifluoromethyl groups was linked to enhanced cytotoxicity against breast cancer cell lines .

Antifungal Activity

In another investigation, derivatives of this compound exhibited significant antifungal activity against various strains, indicating its potential in developing antifungal agents.

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene involves its reactivity towards nucleophiles. The presence of electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl enhances the electrophilicity of the benzyl bromide, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and synthesis processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s unique reactivity and applications arise from the combination and positions of its substituents. Below is a comparative analysis with analogs:

Table 1: Key Structural and Functional Comparisons

Biological Activity

1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its toxicological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrClF

- Molecular Weight : 223.47 g/mol

- CAS Number : 85070-47-9

Toxicological Profile

The biological activity of this compound has been evaluated through various studies assessing its toxicity and potential health effects.

Skin and Eye Irritation

Research indicates that this compound does not cause significant skin or eye irritation. It has been classified as a weak skin sensitizer based on local lymph node assays (LLNAs) conducted in mice, with effective concentration (EC3) values greater than 30% .

Genotoxicity and Carcinogenicity

In vitro studies suggest that the compound is unlikely to be genotoxic; however, limited positive results have been observed in some assays. Notably, animal studies have shown evidence of carcinogenic effects, with benign and malignant neoplastic lesions reported in multiple organs of both mice and rats. Specific findings include:

- Neoplastic lesions in the adrenal gland, thyroid gland, and uterus of rats.

- Liver and harderian gland lesions in mice .

Repeated Dose Toxicity

A 14-day oral toxicity study revealed clinical signs such as burrowing behavior in bedding and face rubbing among subjects. Hepatocellular hypertrophy was noted at higher doses (400 mg/kg and above), leading to a No Observed Adverse Effect Level (NOAEL) determined at 50 mg/kg .

Therapeutic Potential

Despite its toxicological concerns, compounds with similar structures have been explored for their therapeutic applications, particularly in cancer treatment. The presence of halogen atoms is often associated with increased biological activity.

Case Studies

- Antiproliferative Activity : A study on structurally related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar halogen substitutions exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Cytotoxic Effects : In another investigation, thiazole-bearing molecules showed promising cytotoxic activity against macrophage cell lines (J774A.1) and human colorectal cancer cells (HT-29). The presence of electron-withdrawing groups was critical for enhancing cytotoxicity .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Observation |

|---|---|

| Skin Sensitization | Weak sensitizer (EC3 > 30%) |

| Genotoxicity | Unlikely to be genotoxic; limited positive results |

| Carcinogenicity | Evidence of tumors in multiple organs in animal studies |

| Antiproliferative Potential | Significant activity against cancer cell lines |

| NOAEL | 50 mg/kg based on liver and kidney effects |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene?

Methodological Answer: The compound is typically synthesized via bromination of a methyl-substituted benzene precursor. For example:

- Step 1 : Start with 3-chloro-2-fluoro-4-(trifluoromethyl)toluene.

- Step 2 : Perform radical bromination using -bromosuccinimide (NBS) and a light source (e.g., UV) to selectively substitute the methyl group with bromine.

- Step 3 : Purify via column chromatography (hexane/ethyl acetate) to isolate the product.

Key Considerations : Monitor reaction progress using to confirm bromomethyl group formation (δ ~4.5 ppm for ) .

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substituent positions and coupling patterns. The trifluoromethyl group appears as a singlet at ~120 ppm in NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected : ~313.9 g/mol).

- Elemental Analysis : Verify Br and Cl content (±0.3% tolerance) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : The bromomethyl group is moisture-sensitive. Degradation is observed under prolonged exposure to light or humidity, forming hydrolyzed byproducts (e.g., benzyl alcohol derivatives).

- Storage : Store in amber vials at –20°C under inert gas (Ar/N) to prevent decomposition. Use molecular sieves in storage containers to absorb moisture .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The trifluoromethyl and chloro/fluoro substituents create significant steric hindrance, limiting accessibility to the bromomethyl site.

- Electronic Effects : Electron-withdrawing groups (Cl, F, CF) reduce electron density at the bromomethyl carbon, slowing reactions but enhancing oxidative addition in palladium-catalyzed couplings.

- Optimization : Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to improve yield. Reaction temperatures >100°C are often required .

Q. What computational methods can predict reaction pathways for functionalizing this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways. For example, model the activation energy for nucleophilic substitution vs. radical pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Software : Gaussian or ORCA for DFT; GROMACS for MD. Validate with experimental kinetic isotope effects .

Q. How can photoredox catalysis be applied to derivatize this compound?

Methodological Answer:

- Mechanism : Use a photocatalyst (e.g., Ru(bpy)) under blue light to generate bromine radicals, enabling C–C bond formation at the benzyl position.

- Example Reaction : Couple with styrenes to form 1,2-diarylethane derivatives.

- Conditions : Optimize light intensity (450 nm, 10 W) and solvent (acetonitrile) for maximum radical yield. Monitor by in-situ IR for real-time analysis .

Q. What are the challenges in analyzing environmental degradation products of this compound?

Methodological Answer:

- Degradation Pathways : Hydrolysis forms 3-chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol; oxidation yields benzaldehyde derivatives.

- Analytical Tools : Use LC-MS/MS with a C18 column and electrospray ionization (ESI) to detect trace metabolites.

- Ecotoxicity : Assess using Daphnia magna bioassays; reported LC values range from 0.1–1.0 mg/L, indicating high toxicity .

Q. How does isotopic labeling (13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in mechanistic studies of this compound?

Methodological Answer:

- Tracer Studies : Synthesize -labeled bromomethyl group to track bond cleavage in reaction mechanisms.

- Deuterium Labeling : Replace benzylic hydrogens with to study kinetic isotope effects (KIEs) in SN2 vs. radical pathways.

- Applications : Quantify isotopic distribution using GC-IRMS for precise mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.